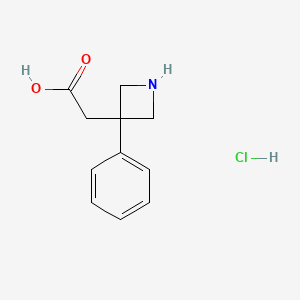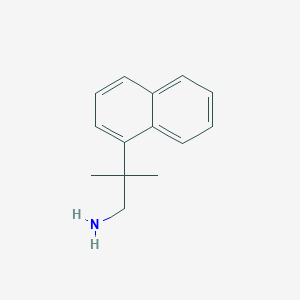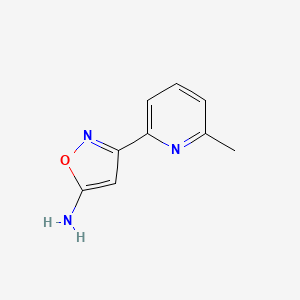
2-(Thiazol-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiazol-4-yl)morpholine is a heterocyclic compound that features both a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-4-yl)morpholine typically involves the reaction of thiazole derivatives with morpholine. One common method is the nucleophilic substitution reaction where a thiazole derivative with a leaving group (such as a halide) reacts with morpholine under basic conditions. For example, 4-bromothiazole can react with morpholine in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Thiazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for nucleophilic substitution reactions, while electrophiles like alkyl halides can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
科学研究应用
2-(Thiazol-4-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(Thiazol-4-yl)morpholine depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways or enzymes .
相似化合物的比较
Similar Compounds
- 2-(Thiazol-2-yl)morpholine
- 4-(Thiazol-2-yl)morpholine
- 2-(Thiazol-5-yl)morpholine
Uniqueness
2-(Thiazol-4-yl)morpholine is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The position of the substituent on the thiazole ring can affect the compound’s ability to interact with biological targets and its overall stability .
属性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-4-yl)morpholine |
InChI |
InChI=1S/C7H10N2OS/c1-2-10-7(3-8-1)6-4-11-5-9-6/h4-5,7-8H,1-3H2 |
InChI 键 |
YRYDNNRDBHFINH-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)




![Ethyl 5-(1-methoxy-1-oxobutan-2-yl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13529210.png)




![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)


